2-Chloro-1-ethoxy-4-nitrobenzene 2-Chloro-1-ethoxy-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 5493-71-0
VCID: VC3807421
InChI: InChI=1S/C8H8ClNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3
SMILES: CCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol

2-Chloro-1-ethoxy-4-nitrobenzene

CAS No.: 5493-71-0

Cat. No.: VC3807421

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-ethoxy-4-nitrobenzene - 5493-71-0

Specification

CAS No. 5493-71-0
Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
IUPAC Name 2-chloro-1-ethoxy-4-nitrobenzene
Standard InChI InChI=1S/C8H8ClNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3
Standard InChI Key VKLNEPUDOYKJDE-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Canonical SMILES CCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-chloro-1-ethoxy-4-nitrobenzene, reflecting the substituent positions on the aromatic ring . Its molecular formula, C₈H₈ClNO₃, corresponds to a molecular weight of 201.61 g/mol, as computed by PubChem .

Structural Descriptors and Identifiers

The compound’s structure is defined by the following identifiers:

  • SMILES: CCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl

  • InChIKey: VKLNEPUDOYKJDE-UHFFFAOYSA-N

  • CAS Registry Number: 5493-71-0

  • DSSTox Substance ID: DTXSID00559189

Table 1: Key Chemical Identifiers of 2-Chloro-1-ethoxy-4-nitrobenzene

PropertyValueSource
Molecular FormulaC₈H₈ClNO₃PubChem
Molecular Weight201.61 g/molPubChem
CAS Number5493-71-0PubChem
DSSTox IDDTXSID00559189PubChem
SMILESCCOC1=C(C=C(C=C1)N+[O-])ClPubChem

Crystallographic and Conformational Analysis

While direct crystallographic data for 2-chloro-1-ethoxy-4-nitrobenzene is limited, analogous nitroaromatic compounds, such as 1-ethoxy-4-nitrobenzene, exhibit planar aromatic rings with substituents adopting positions that minimize steric hindrance . Computational models predict that the chlorine atom at the 2-position introduces slight distortion in the benzene ring’s planarity due to its electronegativity .

Synthesis and Manufacturing

Williamson Ether Synthesis Route

A plausible synthetic route involves the Williamson ether synthesis, a method widely used for ether formation. While no direct synthesis of 2-chloro-1-ethoxy-4-nitrobenzene is documented in the provided sources, analogous protocols for similar compounds suggest the following steps :

  • Nitration: Introduce a nitro group to 2-chlorophenol at the 4-position using mixed acid (HNO₃/H₂SO₄).

  • Etherification: React 2-chloro-4-nitrophenol with ethyl bromide or iodoethane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile .

Table 2: Hypothetical Synthesis Conditions Based on Analogous Methods

StepReagents/ConditionsYieldSource
NitrationHNO₃, H₂SO₄, 0–5°C~70%*Extrapolated
EtherificationEthyl bromide, K₂CO₃, CH₃CN, 80°C~84%*ChemicalBook
*Theoretical yields based on similar reactions.

Alternative Pathways

  • Nucleophilic Aromatic Substitution: Substitution of a halogen atom in 1-ethoxy-4-nitro-2-chlorobenzene precursors under catalytic conditions.

  • Functional Group Interconversion: Reduction of the nitro group to an amine followed by diazotization and chlorination.

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data for 2-chloro-1-ethoxy-4-nitrobenzene is sparse, its physicochemical properties can be inferred from structurally related compounds:

  • Melting Point: Estimated to be 80–100°C (based on nitroaromatics of similar mass) .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro group’s polarity .

  • Stability: Expected to be stable under ambient conditions but may decompose under strong acidic or basic conditions.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1350 cm⁻¹ (N–O symmetric stretch) for the nitro group .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons adjacent to the nitro group appear downfield (δ 8.2–8.5 ppm) .

    • ¹³C NMR: The nitro-bearing carbon resonates at ~148 ppm .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The nitro and chloro groups make this compound a potential precursor in the synthesis of:

  • Antibacterial Agents: Nitroaromatics are often reduced to amines for drug candidates .

  • Agrochemicals: Chlorinated nitrobenzenes serve as intermediates in pesticide synthesis .

Material Science

  • Polymer Modification: Functionalization of polymers via nitro-group reduction or nucleophilic substitution.

  • Dye Synthesis: Nitro groups contribute to chromophore development in azo dyes .

Regulatory and Environmental Considerations

Regulatory Status

  • EPA Regulations: Listed under DSSTox Substance ID DTXSID00559189, indicating regulatory monitoring .

  • REACH Compliance: Requires registration for manufacturing or import in the EU .

Environmental Persistence

  • Biodegradation: Expected to be slow due to aromatic stability and electron-withdrawing groups .

  • Photodegradation: Nitro groups may facilitate UV-induced degradation in aqueous environments .

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